molecular formula C14H16N4O2S B2934760 N-mesityl-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide CAS No. 857491-69-1

N-mesityl-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide

Cat. No.: B2934760
CAS No.: 857491-69-1
M. Wt: 304.37
InChI Key: NQEATSUKTPILSM-UHFFFAOYSA-N
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Description

N-mesityl-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide is a heterocyclic compound featuring a 1,2,4-triazin-3-yl core modified with a 5-oxo-4,5-dihydro moiety. The structure includes a mesityl group (2,4,6-trimethylphenyl) attached to the acetamide nitrogen and a sulfur atom bridging the acetamide and triazinone rings.

Properties

IUPAC Name

2-[(5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2S/c1-8-4-9(2)13(10(3)5-8)16-12(20)7-21-14-17-11(19)6-15-18-14/h4-6H,7H2,1-3H3,(H,16,20)(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQEATSUKTPILSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=CC(=O)N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-mesityl-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula and structure:

  • Molecular Formula : C15H18N4O2S
  • IUPAC Name : this compound

The structure includes a mesityl group and a thioacetamide moiety linked to a triazine derivative, which is known for its diverse biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of mesityl acetamide with a suitable thioketone or thioamide under specific conditions to promote the formation of the triazine structure. The process can be optimized through various reaction conditions such as temperature and solvent choice.

Anticancer Activity

Research has demonstrated that compounds similar to N-mesityl derivatives exhibit notable anticancer properties. For instance:

  • Cell Line Studies : The compound was evaluated against various human cancer cell lines. Results indicated significant cytotoxicity with GI50 values in the low micromolar range (0.25–5.01 μM for ovarian cancer), suggesting potent activity against different cancer types .
  • Mechanism of Action : The proposed mechanism involves the induction of apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.

Antimicrobial Activity

N-mesityl derivatives have also shown promising antimicrobial properties:

  • Bacterial Inhibition : Studies indicate that these compounds can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) were determined to be effective at concentrations lower than 100 µg/mL .
  • Mechanism : The antimicrobial action is believed to result from disruption of bacterial cell membranes and interference with metabolic pathways.

Case Study 1: Anticancer Evaluation

In a study published in the European Journal of Medicinal Chemistry, several N-mesityl derivatives were synthesized and tested for their anticancer activity using the National Cancer Institute's 60-cell line panel. Among these, N-mesityl derivatives showed selective activity against colon cancer cells with promising results indicating potential for further development .

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial efficacy of N-mesityl derivatives against pathogenic bacteria. The results demonstrated that these compounds could serve as lead candidates for developing new antibiotics due to their effectiveness at low concentrations .

Summary of Research Findings

PropertyResult
Anticancer GI500.25–5.01 μM (ovarian cancer)
MIC against E. coli< 100 µg/mL
MechanismInduction of apoptosis; membrane disruption

Comparison with Similar Compounds

Comparison with Similar Compounds

Core Heterocyclic Moieties

The target compound’s 1,2,4-triazin-3-yl core distinguishes it from triazole-based analogs (e.g., compounds 5a, 5c, and 5d in ), which feature a 1,2,4-triazol-1-yl ring . In contrast, phosphonate-containing triazinones (e.g., 81a-f in ) share the same core but incorporate phosphonic acid groups, altering electronic properties and solubility .

Substituent Variations and Functional Groups

  • Target Compound : The mesityl group introduces steric bulk and lipophilicity, while the thioacetamide linker (‑S‑CH₂‑CO‑NH‑) offers flexibility and sulfur-mediated redox activity.
  • Compound 81f (): Contains a 5-fluoro-2-(2,2,2-trifluoroacetamido)phenyl substituent and a phosphonic acid group, enhancing hydrophilicity and metal-chelating capacity .

Physicochemical Properties

Compound Core Structure Key Substituents Melting Point (°C) Synthesis Yield (%)
Target Compound 1,2,4-Triazin-3-yl Mesityl, thioacetamide Not reported Not reported
81f () 1,2,4-Triazin-3-yl Phosphonic acid, trifluoroacetamido phenyl Not reported Not reported
5a () 1,2,4-Triazol-1-yl p-Fluorobenzyl, piperidinomethyl 141–142 65
5c () 1,2,4-Triazol-1-yl o-Fluorobenzyl, 5-chloro 155–156 64
5d () 1,2,4-Triazol-1-yl p-Fluorobenzyl, 5-chloro 126–127 67

The mesityl group in the target compound likely increases melting points compared to 5a–5d due to enhanced symmetry and packing efficiency. However, the absence of polar groups (e.g., phosphonic acid in 81f ) may reduce aqueous solubility .

Research Findings and Implications

  • Triazinone vs.
  • Role of Substituents : Phosphonic acid groups (81f ) enhance antioxidant activity, while fluorinated aryl groups (5a–5d ) improve membrane permeability . The mesityl group’s impact remains speculative but could optimize pharmacokinetics in hydrophobic environments.
  • Synthetic Feasibility: Yields for triazolone derivatives (5a–5d) range from 64–67%, suggesting that analogous triazinone syntheses may require optimized conditions to achieve comparable efficiency .

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